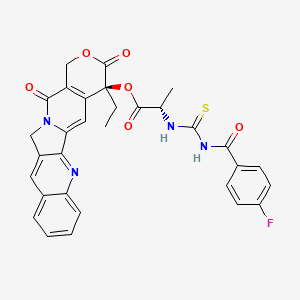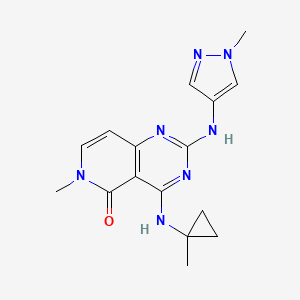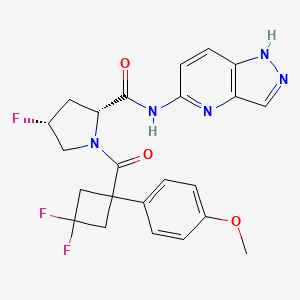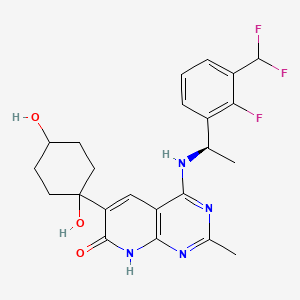
CBP/p300-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBP/p300-IN-17 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, cell growth, and differentiation. This compound has emerged as a promising compound in the field of cancer research due to its ability to inhibit the acetyltransferase activity of CBP and p300, thereby modulating gene expression and cellular functions .
準備方法
The synthesis of CBP/p300-IN-17 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
化学反応の分析
CBP/p300-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
CBP/p300-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling. In biology, it helps elucidate the molecular mechanisms underlying various cellular processes, including cell cycle progression, apoptosis, and differentiation. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancers, such as prostate and breast cancer, by inhibiting the activity of CBP and p300, which are often overexpressed in these cancers.
作用機序
The mechanism of action of CBP/p300-IN-17 involves its binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other nuclear proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are responsible for recognizing acetylated lysine residues on histones. By blocking these interactions, this compound disrupts the transcriptional activation of genes involved in cell growth and survival pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
CBP/p300-IN-17 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the bromodomains of CBP and p300. Similar compounds include FT-6876 and I-CBP112, which also target the bromodomains of CBP and p300 but may differ in their chemical structure, binding affinity, and pharmacokinetic properties. FT-6876, for example, has shown efficacy in preclinical models of androgen receptor-positive breast cancer by reducing CBP/p300 activity and androgen receptor transcriptional activity . I-CBP112, on the other hand, has demonstrated significant anti-leukemic activity by impairing the self-renewal of leukemic cells and enhancing the cytotoxic effects of standard therapies . These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and therapeutic potential.
特性
分子式 |
C25H28N4O3 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
(2R)-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-32-18-11-9-17(10-12-18)25(13-2-3-14-25)24(31)29-15-5-8-22(29)23(30)27-20-6-4-7-21-19(20)16-26-28-21/h4,6-7,9-12,16,22H,2-3,5,8,13-15H2,1H3,(H,26,28)(H,27,30)/t22-/m1/s1 |
InChIキー |
KRGAGJKQQRBFEC-JOCHJYFZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCC[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5 |
正規SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC3C(=O)NC4=CC=CC5=C4C=NN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)


